GIRK2 Ion-Channel Activator Screening: Orthogonal Pharmacological Footprint Relative to the Cyano Analog
The compound was tested in the Vanderbilt HTS GIRK2 activator screen (assay ID: VANDERBILT_HTS_GIRK2_MPD) . This functional assay directly measures activation of G protein-gated inwardly rectifying potassium channel 2, a target implicated in neuronal excitability and insulin secretion . In contrast, the closest catalog analog, 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904813-40-7), has no reported GIRK2 screening data . The presence of GIRK2 screening data for the target compound—absent for the cyano comparator—constitutes a qualitative but critical differentiation point for researchers seeking pre-characterized chemical probes for potassium channel modulation.
| Evidence Dimension | GIRK2 ion channel activation screening availability |
|---|---|
| Target Compound Data | Tested in VANDERBILT_HTS_GIRK2_MPD assay |
| Comparator Or Baseline | 1-(4-Butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904813-40-7) – no GIRK2 data reported |
| Quantified Difference | Qualitative difference only; quantitative EC₅₀ or % activation values not publicly available for either compound. |
| Conditions | Vanderbilt HTS GIRK2 activator assay |
Why This Matters
For laboratories developing GIRK2-targeted chemical tools, a compound with any documented screening history in a relevant functional assay is a more rational starting point than a completely uncharacterized analog.
